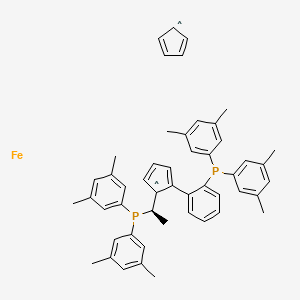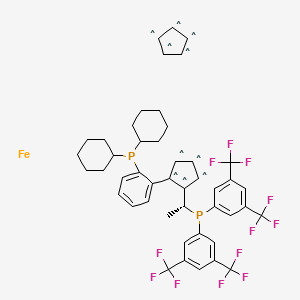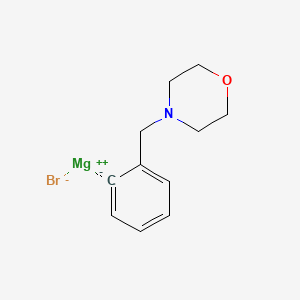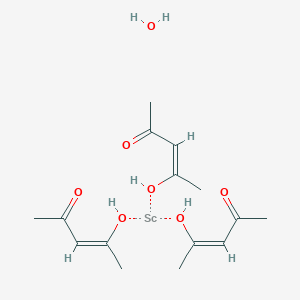![molecular formula C38H28CrFeO4P2 B6288978 [1,1'-Bis(diphenylphosphino)ferrocene]tetracarbonylchromium(0) CAS No. 67292-31-3](/img/structure/B6288978.png)
[1,1'-Bis(diphenylphosphino)ferrocene]tetracarbonylchromium(0)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-Bis(diphenylphosphino)ferrocene]tetracarbonylchromium(0): is a complex organometallic compound that features a ferrocene backbone with two diphenylphosphino groups and a chromium center coordinated to four carbonyl ligands. This compound is known for its applications in homogeneous catalysis and its unique structural properties.
Mecanismo De Acción
Target of Action
The primary target of [1,1’-Bis(diphenylphosphino)ferrocene]tetracarbonylchromium(0) is the catalytic systems used in coordination chemistry . The compound, also known as dppf, is a widely used component in these systems due to its versatile coordination behavior .
Mode of Action
The compound interacts with its targets through its bidentate ligand , 1,1’-bis(diphenylphosphino)ferrocene (dppf), which is a key component in catalytic systems . The ferrocene core of dppf imparts fine control to catalytic C–C and C–X coupling reactions .
Biochemical Pathways
The compound affects the biochemical pathways involved in the manufacture of a range of functional macromolecules. These include tailored dyes, OLED components, precisely engineered conducting polymers, and thermoplastics . The compound’s role in these pathways is primarily through its contribution to catalytic C–C and C–X coupling reactions .
Result of Action
The result of the compound’s action is the efficient production of a variety of functional macromolecules, including tailored dyes, OLED components, and precisely engineered conducting polymers and thermoplastics . It also promotes the amination of aryl chlorides, sulfamates, mesylates, and triflates .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. It’s worth noting that the compound is solid in form and decomposes at 136-139 °C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Bis(diphenylphosphino)ferrocene]tetracarbonylchromium(0) typically involves the reaction of [1,1’-Bis(diphenylphosphino)ferrocene] with chromium hexacarbonyl. The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or dichloromethane. The reaction conditions usually require heating to facilitate the substitution of carbonyl ligands.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of the reagents involved.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the chromium center is oxidized to higher oxidation states.
Reduction: It can also be reduced, typically involving the reduction of the chromium center.
Substitution: The carbonyl ligands can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and may be facilitated by heating.
Major Products:
Oxidation: Higher oxidation state chromium complexes.
Reduction: Lower oxidation state chromium complexes.
Substitution: Complexes with different ligands replacing the carbonyl groups.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound is used as a catalyst in various organic reactions, including hydrogenation and carbonylation.
Ligand Design: It serves as a model compound for designing new ligands with specific electronic and steric properties.
Biology and Medicine:
Drug Development: Research is ongoing to explore its potential as a catalyst in the synthesis of pharmaceutical compounds.
Industry:
Material Science: It is used in the development of new materials with specific electronic and magnetic properties.
Comparación Con Compuestos Similares
- [1,1’-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)
- [1,1’-Bis(diphenylphosphino)ferrocene]dichloronickel(II)
- 1,4-Bis(diphenylphosphino)butanerhodium(I) tetrafluoroborate
Uniqueness:
- Chromium Center: The presence of a chromium center coordinated to four carbonyl ligands is unique compared to other similar compounds that may have different metal centers or ligand arrangements.
- Catalytic Properties: The specific electronic and steric properties imparted by the ferrocene backbone and diphenylphosphino groups make it particularly effective in certain catalytic applications.
Propiedades
InChI |
InChI=1S/2C17H14P.4CO.Cr.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;4*1-2;;/h2*1-14H;;;;;; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLTVMJQSUKOCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.[Cr].[Fe] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H28CrFeO4P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-1-[(R)-2-[2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]phenyl]ferrocenyl]-ethylbis[3,5-bis(trifluoromethyl)phenyl]phosphine](/img/structure/B6288920.png)



![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide 0.25 M in Tetrahydrofuran](/img/structure/B6288939.png)







